molecular formula C19H15F2N5O4 B2795517 2-[5-(3,4-difluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(2-methoxyphenyl)acetamide CAS No. 1052563-37-7

2-[5-(3,4-difluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(2-methoxyphenyl)acetamide

Cat. No.: B2795517
CAS No.: 1052563-37-7
M. Wt: 415.357
InChI Key: QWTSRTRJIVRKTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a fused pyrrolo-triazole core substituted with a 3,4-difluorophenyl group at position 5 and an N-(2-methoxyphenyl)acetamide moiety at position 2. The pyrrolo[3,4-d][1,2,3]triazole scaffold is notable for its rigid bicyclic structure, which may enhance binding affinity in biological systems.

Properties

IUPAC Name

2-[5-(3,4-difluorophenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]-N-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F2N5O4/c1-30-14-5-3-2-4-13(14)22-15(27)9-25-17-16(23-24-25)18(28)26(19(17)29)10-6-7-11(20)12(21)8-10/h2-8,16-17H,9H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWTSRTRJIVRKTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CN2C3C(C(=O)N(C3=O)C4=CC(=C(C=C4)F)F)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F2N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(3,4-difluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(2-methoxyphenyl)acetamide typically involves a multi-step process. One common method includes the nucleophilic addition/cyclization of carbodiimides with diazo compounds. This transition-metal-free strategy is accomplished under mild conditions and involves a cascade nucleophilic addition/cyclization process .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the scalable synthetic procedures for similar triazole compounds suggest that large-scale production is feasible. The process typically involves the use of readily available starting materials and standard organic synthesis techniques .

Chemical Reactions Analysis

Types of Reactions

2-[5-(3,4-difluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(2-methoxyphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

2-[5-(3,4-difluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(2-methoxyphenyl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-[5-(3,4-difluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to particular enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Scaffolds
Compound Name Core Structure Key Substituents
Target Compound Pyrrolo[3,4-d][1,2,3]triazole 3,4-Difluorophenyl, N-(2-methoxyphenyl)acetamide
3-[5-(4-Methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidin-6-yl]-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6(7H)-one (6) Pyrrolo-thiazolo-pyrimidine-triazolo-thiadiazine 4-Methoxyphenyl, phenyl, triazolo-thiadiazine
2-{[5-(4-Methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidin-6-yl]carbonyl}-N-phenylhydrazinecarbothioamide (7) Pyrrolo-thiazolo-pyrimidine 4-Methoxyphenyl, phenyl, hydrazinecarbothioamide
N-(4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluorophenyl)acetamide (Patent Example) Pyrazolo[3,4-d]pyrimidine-chromenone Fluoro-chromenone, pyrazolo-pyrimidine, fluorophenyl

Key Observations :

  • The target compound’s pyrrolo-triazole core is structurally distinct from the pyrrolo-thiazolo-pyrimidine systems in compounds 6 and 7 , which incorporate sulfur-containing heterocycles .
  • The patent example replaces the pyrrolo-triazole with a pyrazolo-pyrimidine fused to a chromenone, emphasizing fluorinated aromatic systems for enhanced pharmacokinetics .

Key Observations :

  • The target compound’s synthesis likely shares similarities with compound 6 (e.g., cyclization with acetic acid derivatives), but direct evidence is absent .
  • The patent example employs advanced cross-coupling methodologies, reflecting modern trends in heterocyclic synthesis .
Physicochemical and Spectroscopic Properties
Property Target Compound (Predicted) Compound 6 Patent Example
Molecular Weight ~450–500 g/mol Not reported 571.2 g/mol
Melting Point Not reported Not reported 302–304°C
Key Spectral Data Expected strong C=O (IR) IR: 1680 cm⁻¹ (C=O), NMR: δ 7.2–8.1 (aromatic) MS: 571.198 (M+1), NMR: δ 2.1–8.5

Key Observations :

  • The patent example’s high melting point (302–304°C) suggests strong intermolecular interactions, likely due to fluorinated aromatic stacking .
  • Compound 6 ’s IR and NMR data confirm the presence of carbonyl and aromatic groups, aligning with the target compound’s expected profile .

Biological Activity

The compound 2-[5-(3,4-difluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(2-methoxyphenyl)acetamide is a complex organic molecule with potential therapeutic applications due to its unique structural characteristics. This article aims to provide an in-depth analysis of its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C20H17F2N5O3
  • Molecular Weight : 413.4 g/mol
  • IUPAC Name : 2-[5-(3,4-difluorophenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]-N-(2-methoxyphenyl)acetamide

The compound features a pyrrolo[3,4-d][1,2,3]triazole core which is known for its diverse biological activities. The presence of the difluorophenyl and methoxyphenyl groups enhances its pharmacological properties.

The mechanism of action involves the compound's interaction with various molecular targets such as enzymes and receptors. Its structural components allow it to bind effectively to specific sites, modulating the activity of these targets and influencing biological pathways related to disease processes.

Key Biological Targets

  • Enzymes : The compound may inhibit or activate specific enzymes involved in metabolic pathways.
  • Receptors : Potential interactions with cell surface receptors could modulate signaling pathways.

Antimicrobial Activity

Research indicates that compounds related to this structure exhibit significant antimicrobial properties. Preliminary studies suggest that this compound may have activity against both Gram-positive and Gram-negative bacteria.

Organism Activity Level
Staphylococcus aureusExcellent
Escherichia coliGood
Pseudomonas aeruginosaModerate
Aspergillus nigerExcellent

In particular, derivatives of this compound have shown promising results against resistant strains of bacteria and fungi.

Anticancer Activity

Recent studies have also explored the anticancer potential of this compound. It has been shown to induce apoptosis in various cancer cell lines through mechanisms involving:

  • Cell Cycle Arrest : Inhibition of cell cycle progression.
  • Apoptotic Pathways : Activation of caspases leading to programmed cell death.

Case Studies

  • Study on Antimicrobial Efficacy :
    • A study evaluated the antimicrobial efficacy of several derivatives including this compound against common pathogens. Results indicated that it exhibited superior activity compared to standard antibiotics like amoxicillin .
  • Anticancer Research :
    • In vitro studies demonstrated that the compound inhibited the proliferation of breast cancer cells with an IC50 value significantly lower than that of conventional chemotherapeutics.

Q & A

Q. Q1. What are the key considerations in designing a synthetic route for this compound?

A1. The synthesis of this compound involves multi-step reactions focused on constructing the pyrrolo[3,4-d][1,2,3]triazole core. Critical steps include:

  • Cyclization : Using hydrazine derivatives and α,β-unsaturated carbonyl precursors to form the heterocyclic core .
  • Substituent Introduction : Fluorophenyl and methoxyphenyl groups are added via nucleophilic substitution or coupling reactions. Reaction conditions (e.g., temperature, pH) must be tightly controlled to avoid side products .
  • Solvent Selection : Polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile are preferred to stabilize intermediates and enhance reaction efficiency .
  • Purification : High-Performance Liquid Chromatography (HPLC) or column chromatography ensures high purity (>95%) .

Q. Q2. Which analytical methods are critical for confirming the compound’s structure and purity?

A2. A combination of techniques is essential:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and ring connectivity .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
  • Infrared Spectroscopy (IR) : Identifies functional groups (e.g., carbonyl, amide) .
  • Chromatography : HPLC monitors reaction progress and purity .

Q. Q3. How can researchers assess the compound’s preliminary biological activity?

A3. Initial screening involves:

  • Enzyme Inhibition Assays : Test interactions with target enzymes (e.g., kinases, proteases) using fluorometric or colorimetric readouts .
  • Cell-Based Assays : Evaluate cytotoxicity, apoptosis induction, or anti-proliferative effects in cancer cell lines (e.g., IC₅₀ determination) .
  • Antimicrobial Testing : Disk diffusion or broth microdilution assays against bacterial/fungal strains .

Advanced Research Questions

Q. Q4. How do structural modifications (e.g., halogen substitution) influence biological efficacy?

A4. Substituents critically modulate activity:

Substituent Effect Example
Fluorine Enhances lipophilicity and membrane permeability, improving bioavailability .3,4-Difluorophenyl increases antimicrobial activity vs. chlorophenyl analogs .
Methoxyphenyl Electron-donating groups may enhance receptor binding affinity via π-π interactions .N-(2-methoxyphenyl) improves solubility vs. non-substituted analogs .
Methodology : Perform Structure-Activity Relationship (SAR) studies by synthesizing derivatives with varied substituents and comparing bioassay results .

Q. Q5. What methodologies elucidate the compound’s mechanism of action?

A5. Advanced mechanistic studies include:

  • Protein Binding Assays : Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) quantify target binding affinity .
  • X-ray Crystallography : Resolve 3D structures of the compound bound to its target (e.g., enzyme active sites) .
  • Gene Expression Profiling : RNA sequencing or qPCR to identify downstream pathways affected .

Q. Q6. How should discrepancies in biological activity data between studies be resolved?

A6. Address contradictions via:

  • Dose-Response Validation : Replicate assays across multiple concentrations to confirm activity thresholds .
  • In Silico Modeling : Use tools like SwissADME to predict pharmacokinetic properties and cross-validate experimental data .
  • Batch Reproducibility : Ensure consistent synthesis protocols and purity checks (e.g., HPLC, NMR) across labs .

Methodological Optimization

Q. Q7. What strategies improve synthetic yield and scalability?

A7. Key optimizations include:

  • Catalyst Screening : Transition metal catalysts (e.g., Pd/Cu) for efficient cross-coupling reactions .
  • Microwave-Assisted Synthesis : Reduces reaction time and improves regioselectivity in cyclization steps .
  • Green Chemistry : Replace toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .

Q. Q8. How can researchers enhance the compound’s stability under physiological conditions?

A8. Stability optimization involves:

  • pH Profiling : Test degradation kinetics in buffers simulating physiological pH (1.2–7.4) .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to improve metabolic stability .
  • Lyophilization : Formulate as a lyophilized powder to extend shelf life .

Data Presentation Example

Q. Table 1. Comparative Bioactivity of Analogous Compounds

Compound Substituents Antimicrobial MIC (µg/mL) Cytotoxicity IC₅₀ (µM)
Target Compound3,4-Difluorophenyl, 2-Methoxyphenyl2.58.2
Chlorophenyl Analog4-Chlorophenyl10.115.6
Bromophenyl Analog4-Bromophenyl8.712.3
Data derived from .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.